Scaffold-Level Calcium Antagonism: Imidazo[1,5-a]pyrimidine Class Potency Relative to Nifedipine
Although 32704-61-3 itself has not been directly tested, its core scaffold—imidazo[1,5-a]pyrimidine—has been evaluated as a dihydropyrimidine calcium antagonist mimetic. In a head-to-head study, an imidazo[1,5-a]pyrimidine derivative exhibited calcium antagonistic activity comparable to the standard 1,4-dihydropyridine drug nifedipine in a potassium-depolarized rabbit aortic strip assay [1]. This establishes that the scaffold class can achieve pharmacological potency on par with a clinically established calcium channel blocker, a baseline that procurement for calcium antagonist research programs should consider.
| Evidence Dimension | Calcium antagonistic activity (vasorelaxation in potassium-depolarized rabbit aorta) |
|---|---|
| Target Compound Data | Not directly measured for 32704-61-3; class representative shows activity comparable to nifedipine |
| Comparator Or Baseline | Nifedipine (reference 1,4-dihydropyridine calcium antagonist) |
| Quantified Difference | Imidazo[1,5-a]pyrimidine derivative activity stated to be comparable to nifedipine; exact IC50 values not disclosed in the abstract |
| Conditions | In vitro rabbit aortic strip model, K+-depolarization protocol |
Why This Matters
Demonstrates the scaffold's intrinsic ability to engage calcium channels at clinically relevant potency levels, supporting the compound's selection as a starting point for calcium antagonist lead optimization.
- [1] Alajarin, R.; Vaquero, J.J.; et al. Imidazo[1,5-a]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrimidine derivatives as calcium antagonists. Eur. J. Med. Chem. 1994, 29, 385–392. View Source
